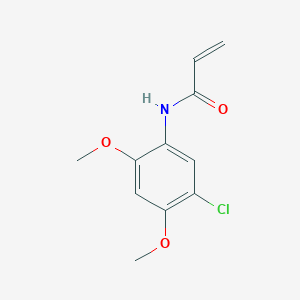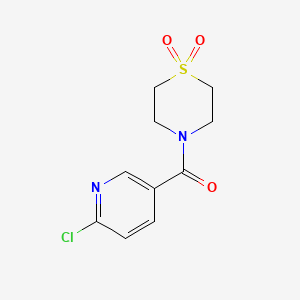
N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide
Vue d'ensemble
Description
“N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H12ClNO3 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is 1S/C11H12ClNO3/c1-4-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” is a powder in physical form . Its molecular weight is 241.67 . The compound is stored at room temperature .Applications De Recherche Scientifique
Fluorographic Detection in Biochemical Analysis
The use of fluorographic techniques for detecting radioactivity in polyacrylamide gels has been optimized using 2,5-diphenyloxazole in acetic acid. This method, compared to traditional procedures, offers technical advantages such as no need for pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels, providing a simple, sensitive, and efficient alternative for fluorographic detection (Skinner & Griswold, 1983).
Enaminones as Therapeutic Pharmacophores
Enaminones, which include derivatives similar to N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide, have shown promising therapeutic potential. Notably, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, a related compound, has exhibited favorable anticonvulsant activity in animal tests compared to established drugs like phenytoin and carbamazepine. Research has also uncovered a novel brain transport mechanism for enaminones, providing new directions for synthetic and therapeutic applications (Eddington et al., 2000).
Synthesis of Heterocyclic Compounds
The Vilsmeier formylation of enamides, closely related to N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide, leads to the formation of heterocyclic compounds such as 2-pyridones and 2-chloropyridines. This method allows for a broad range of substitutions, facilitating the synthesis of a variety of heterocyclic structures, although limitations exist with certain unsymmetrically substituted enamides (Hayes & Meth–Cohn, 1979).
Photocatalytic Applications
In environmental science, photocatalytic degradation studies involving compounds like propyzamide have utilized titanium dioxide-loaded adsorbents. These studies indicate that using adsorbent supports can enhance the rate of photocatalytic degradation by concentrating the substrate on the adsorbent/TiO2 interface, thus increasing the efficiency of mineralization and reducing the concentration of toxic intermediates in the solution (Torimoto et al., 1996).
Safety And Hazards
The safety information for “N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-4-11(14)13-8-5-7(12)9(15-2)6-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXSCAYAPIDSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=C)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)


![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)
![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)
![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)

![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)
